

# Application Note: Calibrating Alpha Spectrometers Using Polonium Isotopes

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## Compound of Interest

Compound Name: Polonium-215

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Audience: Researchers, scientists, and drug development professionals.

Introduction Alpha spectrometry is a critical analytical technique for the identification and quantification of alpha-emitting radionuclides.[1] Accurate measurement relies on precise energy and efficiency calibration of the spectrometer. Polonium (Po) isotopes, such as Po-208, Po-209, and Po-210, are widely used for calibration due to their distinct, mono-energetic alpha emissions.[2][3] This document provides detailed protocols for calibrating alpha spectrometers using these isotopes, ensuring data accuracy and reliability for research, environmental monitoring, and radiopharmaceutical development.

## Polonium Isotopes for Alpha Spectrometer Calibration

Polonium isotopes offer a range of alpha particle energies and half-lives suitable for calibration purposes. Po-210 is a naturally occurring isotope, while Po-208 and Po-209 are produced artificially.[4][5] The selection of a specific isotope or a combination depends on the energy range of interest for the intended analyses. A mixed source containing multiple isotopes is often ideal for generating a multi-point energy calibration curve.

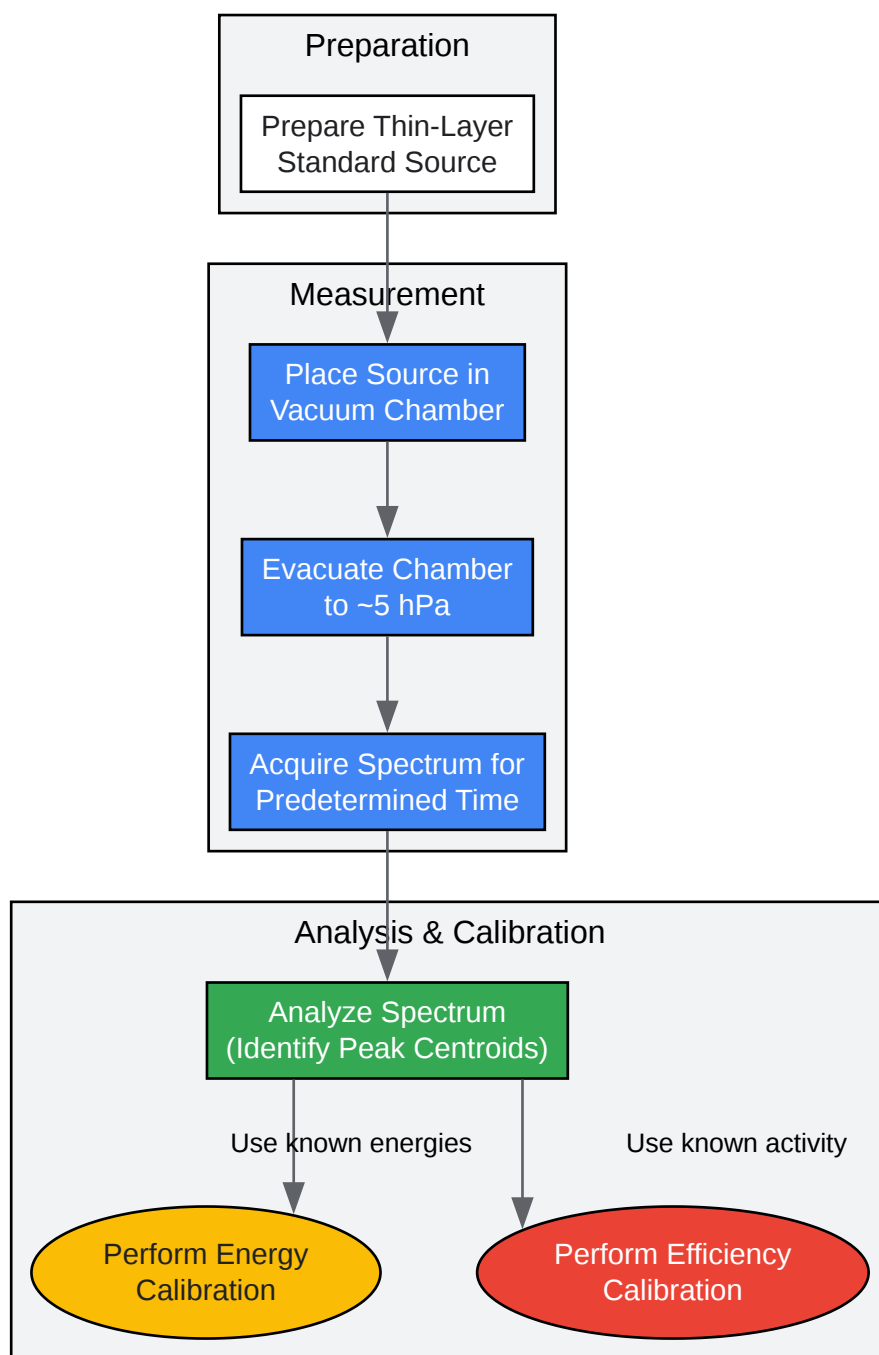
Table 1: Nuclear Data for Common Polonium Calibration Isotopes

Isotope	Half-Life	Principal Alpha Energy (MeV)
Polonium-208 ( <sup>208</sup> Po)	2.898 years	5.115[6]
Polonium-209 ( <sup>209</sup> Po)	124 years[4][7]	4.883 (main) / 4.979[7][8]
Polonium-210 ( <sup>210</sup> Po)	138.376 days[4][9]	5.304

Note: The alpha decay of Po-209 can lead to multiple energy peaks; the most prominent is typically cited.

## Experimental Workflow and Setup

A typical alpha spectrometry system consists of a detector, a vacuum chamber, a preamplifier, an amplifier, and a multi-channel analyzer (MCA).[10][11] The detector, commonly a Passivated Implanted Planar Silicon (PIPS) detector, generates a charge pulse proportional to the incident alpha particle's energy.[12] Measurements are conducted in a vacuum to prevent energy loss of the alpha particles in the air.[13][14]



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**Caption:** General workflow for alpha spectrometer calibration.

## Experimental Protocols

### 3.1. Protocol 1: Energy Calibration

Energy calibration establishes a relationship between the channel number of the MCA and the corresponding alpha particle energy.<sup>[10]</sup> A multi-point calibration using a source with at least two well-resolved alpha peaks is recommended.

#### Materials:

- Alpha spectrometer system.
- Standard alpha source(s) with certified energies (e.g., a mixed  $^{209}\text{Po}/^{210}\text{Po}$  source).
- Vacuum pump.

#### Procedure:

- **System Setup:** Turn on the electronic components (preamplifier, amplifier, MCA, and high-voltage bias supply) and allow them to stabilize for at least 30 minutes.
- **Source Placement:** Carefully place the calibration source on the sample holder inside the vacuum chamber, ensuring a fixed and reproducible distance to the detector.<sup>[11]</sup> A common distance is 5-10 mm.
- **Evacuate Chamber:** Close the chamber and use the vacuum pump to reduce the pressure to approximately 5 hPa.<sup>[10]</sup> This minimizes energy degradation of alpha particles due to interaction with air molecules.
- **Spectrum Acquisition:** Begin acquiring data with the MCA for a sufficient duration to obtain well-defined peaks with low statistical uncertainty (e.g., 1000-5000 total counts in each peak of interest).
- **Peak Identification:** Once acquisition is complete, use the MCA software to identify the centroid (peak channel number) for each known alpha energy peak in the spectrum.
- **Calibration Curve:** Create a table of the known alpha energies and their corresponding channel numbers.
- **Data Analysis:** Plot the alpha energy (in MeV) on the y-axis versus the channel number on the x-axis. Perform a linear regression to fit the data. The resulting equation will be in the

form:

- $\text{Energy (MeV)} = m * (\text{Channel Number}) + c$
- Where  $m$  is the slope (MeV/channel) and  $c$  is the y-intercept. A good calibration should yield a coefficient of determination ( $R^2$ ) greater than 0.999.[15]
- Save Calibration: Save the derived calibration parameters in the acquisition software. This will allow for the energy of unknown peaks to be determined in subsequent sample analyses.

### 3.2. Protocol 2: Efficiency Calibration

Efficiency calibration determines the relationship between the number of alpha particles emitted by the source and the number detected by the spectrometer.[16] This is highly dependent on the counting geometry (i.e., the source-to-detector distance and their respective diameters).[12][17]

Materials:

- Energy-calibrated alpha spectrometer system.
- Standard alpha source with a certified activity (alpha emission rate in Bq or dpm), traceable to a national standards laboratory.[12]
- Calipers or a ruler for measuring source-detector distance.

Procedure:

- System Setup: Use the same spectrometer setup as in the energy calibration. It is critical to use the exact same source-to-detector distance that will be used for subsequent sample measurements, as efficiency is highly sensitive to this distance.[10][17]
- Source Information: Record the certified activity ( $A_{\text{cert}}$ ) of the standard source and its reference date. Calculate the current activity ( $A_{\text{current}}$ ) of the source using the radioactive decay formula:
  - $A_{\text{current}} = A_{\text{cert}} * e^{(-\lambda t)}$

- Where  $\lambda$  is the decay constant ( $\ln(2)/\text{half-life}$ ) and  $t$  is the time elapsed since the reference date.
- Spectrum Acquisition: Place the standard source in the chamber, evacuate, and acquire a spectrum. The acquisition time ( $t_{\text{acq}}$  in seconds) should be long enough to accumulate sufficient counts in the peak of interest for good statistical precision.
- Determine Net Counts: Using the MCA software, define a region of interest (ROI) around the alpha peak corresponding to the standard source. Integrate the counts within this ROI to get the total counts. If there is a background continuum, subtract the background counts to obtain the net counts ( $C_{\text{net}}$ ).
- Calculate Efficiency: The absolute counting efficiency ( $\epsilon$ ) is calculated as the ratio of the detected count rate to the source emission rate:
  - $\epsilon (\%) = (C_{\text{net}} / t_{\text{acq}}) / A_{\text{current}} * 100$
  - The efficiency is a dimensionless value, often expressed as a percentage. For typical setups, efficiencies can range from 15% to 30%.[\[12\]](#)[\[15\]](#)
- Record Geometry: Document the exact geometry used for this calibration, including the source-to-detector distance and the shelf or holder used. The calibration is only valid for this specific geometry.[\[17\]](#) Repeat the calibration for any other geometries that will be used for sample analysis.

## Factors Affecting Calibration and Measurements

- Source Preparation: Calibration sources should be thin and uniform to prevent self-absorption and energy degradation of the alpha particles, which can cause peak broadening and tailing to lower energies.[\[2\]](#)[\[14\]](#) Electrodeposition or microprecipitation are common methods for preparing high-quality sources.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Detector Condition: The detector should be free of contamination to avoid background peaks and ensure optimal resolution.[\[1\]](#)
- Vacuum Level: A stable and adequate vacuum is necessary to ensure the reproducibility of measurements.

- Recoil Contamination: For some isotopes, radioactive daughter products can recoil from the source and contaminate the detector surface. A thin gold cover on the source can mitigate this effect.[20]

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- To cite this document: BenchChem. [Application Note: Calibrating Alpha Spectrometers Using Polonium Isotopes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235883#calibrating-alpha-spectrometers-using-polonium-isotopes]

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